molecular formula C23H24ClN3O2S B2637703 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1177717-70-2

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

Cat. No. B2637703
CAS RN: 1177717-70-2
M. Wt: 441.97
InChI Key: BBJCMYHWEPOYBF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3O2S and its molecular weight is 441.97. The purity is usually 95%.
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Scientific Research Applications

Synthetic Transformations and Chemical Studies

  • Transformations of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate : Albreht et al. (2009) described the synthesis of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates from ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate. This study demonstrates the chemical versatility of dimethylamino ethyl-containing compounds in synthesizing heterocyclic compounds, which could be analogous to applications for the compound (Albreht et al., 2009).

  • Synthesis and Biological Activity of Thiazole Derivatives : Mhaske et al. (2014) synthesized a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, highlighting the process of creating novel compounds with potential biological activities. This points towards the synthetic utility of dimethylamino ethyl-related structures in medicinal chemistry research (Mhaske et al., 2014).

Biological Activities and Applications

  • Cytotoxicity and TOP1-targeting Activity of Substituted Naphthyridin-6-ones : Sharma et al. (2009) explored the cytotoxicity and TOP1-targeting activity of 8- and 9-amino derivatives of dibenzo[c,h][1,6]naphthyridin-6-ones, demonstrating how structural modifications, such as the introduction of hydrophilic substituents, can enhance biological activity. This research could provide insights into the design of novel therapeutic agents using structurally related compounds (Sharma et al., 2009).

  • Synthesis and Characterisation of N-(ferrocenyl)naphthoyl Amino Acid Esters : Mooney et al. (2010) described the preparation and characterization of N-(ferrocenyl)naphthoyl amino acid esters, demonstrating their strong anti-proliferative effect in cancer cell lines. This indicates the potential for structurally similar compounds to be explored for anticancer properties (Mooney et al., 2010).

Photopolymerization Applications

  • N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide Derivatives as Photoinitiators : Zhang et al. (2018) investigated N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives for their use as photoinitiators under LED irradiation, showcasing the application of similar compounds in material sciences and photopolymerization processes (Zhang et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S.ClH/c1-25(2)12-13-26(23-24-20-15-19(28-3)10-11-21(20)29-23)22(27)18-9-8-16-6-4-5-7-17(16)14-18;/h4-11,14-15H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCMYHWEPOYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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